molecular formula C10H10ClNO B1521841 4-(Furan-2-yl)aniline CAS No. 59147-02-3

4-(Furan-2-yl)aniline

Cat. No. B1521841
CAS RN: 59147-02-3
M. Wt: 195.64 g/mol
InChI Key: VAZPEBSLJQGBBB-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)aniline, also known as 4-(2-furyl)aniline, is a substituted aniline . It has a molecular weight of 159.19 .


Molecular Structure Analysis

The molecular structure of 4-(Furan-2-yl)aniline is represented by the formula C10H9NO . The InChI code is 1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 . The compound has a molecular weight of 159.18 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Furan-2-yl)aniline include a molecular weight of 159.18 g/mol . The compound should be stored in a dark place, in an inert atmosphere, at room temperature . .

Scientific Research Applications

  • Spectroscopic Analysis

    • Field : Physical Chemistry
    • Application : Furan and its derivatives are often used in spectroscopic analysis. For example, 2-acetyl-5-methylfuran, a derivative of furan, was characterized using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques .
    • Method : The compound was analyzed in different solvents, and the results were compared with theoretical values obtained using density functional theory (DFT) calculations .
    • Results : The experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Some furan derivatives have been designed and synthesized for their potential antibacterial activity .
    • Method : A new series of ten 4-benzonitrile derivatives were synthesized in one step via the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals .
    • Results : These compounds were screened for in-vitro activity against several bacterial strains, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, Bacillus subtilis, and Candida albicans .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : Furan derivatives, such as “4-(Furan-2-yl)aniline”, are often used in chemical synthesis . They can act as building blocks in the synthesis of complex organic molecules .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .
    • Results : The outcomes of these syntheses can vary widely, depending on the specific reactions and conditions used .
  • Photovoltaic Applications

    • Field : Materials Science
    • Application : Some furan derivatives have been used in the development of photovoltaic materials .
    • Method : These compounds can be incorporated into the active layer of organic solar cells to improve their performance .
    • Results : The use of furan derivatives in this context can lead to improved power conversion efficiencies .
  • Food Flavoring

    • Field : Food Science
    • Application : Certain furan derivatives are responsible for the aroma perceived when food is cooked .
    • Method : These compounds can be produced when an amino acid reacts with a reducing sugar .
    • Results : The presence of these furan derivatives can contribute to the overall flavor profile of various foods .
  • Corrosion Inhibitors

    • Field : Materials Science
    • Application : Furan derivatives have been used as corrosion inhibitors . These compounds can form a protective layer on the surface of metals, preventing oxidation and corrosion .
    • Method : The specific methods of application would depend on the particular metal and the environmental conditions .
    • Results : The use of furan derivatives as corrosion inhibitors can significantly extend the lifespan of metal structures and components .
  • Pharmaceuticals

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have been extensively explored in drug discovery due to their elite chemistry .
    • Method : These compounds can be synthesized and modified to interact with various biological targets .
    • Results : The outcomes of these syntheses can lead to the development of new therapeutic agents .
  • Photolithography

    • Field : Microfabrication
    • Application : Furan derivatives have various applications in photolithography , a process used in microfabrication to pattern parts of a thin film.
    • Method : These compounds can be used in the development of photoresists, which are light-sensitive materials used in the photolithography process .
    • Results : The use of furan derivatives in this context can lead to the production of high-resolution microstructures .

Safety And Hazards

The safety information for 4-(Furan-2-yl)aniline includes hazard statements H302-H312-H332 . Precautionary measures include P280 . The compound is represented by the GHS07 pictogram .

properties

IUPAC Name

4-(furan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKZDXHSTLCYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
WH Wang, JC Chang, TY Wu - Organic Electronics, 2019 - Elsevier
A 4-(furan-2-yl)phenyl-containing conjugated dithienylpyrrole (FPT) was prepared using a Paal-Knorr reaction and its homologous homopolymer (PFPT) and copolymers (P(FPT-co-DTC…
Number of citations: 20 www.sciencedirect.com
CS Jiang, Y Fu, L Zhang, JX Gong, ZZ Wang… - Bioorganic & Medicinal …, 2015 - Elsevier
Phidianidines (1), isolated from the marine opisthobranch mollusk Phidiana militaris, present the first example of natural products possessing an 1,2,4-oxadiazole ring system and show …
Number of citations: 81 www.sciencedirect.com
M Nalli, L Di Magno, Y Wen, X Liu… - ACS Pharmacology & …, 2023 - ACS Publications
Despite intensive efforts, no inhibitors of the Wnt/β-catenin signaling pathway have been approved so far for the clinical treatment of cancer. We synthesized novel N-(heterocyclylphenyl…
Number of citations: 5 pubs.acs.org
D O'Connell - 2008 - search.proquest.com
Endothelial lipase (EL) is the most recently discovered member of the triglyceride lipase gene family. It shares considerable sequence and, presumably, structural homology to other …
Number of citations: 0 search.proquest.com
J Xu - Current Organic Synthesis, 2017 - ingentaconnect.com
The diversity and chemoselectivity in rearrangements of N,N’-diarylhydrazines are reviewed and summarized. The symmetric N,N’-diarylhydrazines without any para-substituents …
Number of citations: 8 www.ingentaconnect.com
M Peña‐López, LA Sarandeses… - European Journal of …, 2013 - Wiley Online Library
Cross‐coupling reaction of organogold(I) phosphanes with organic electrophiles in aqueous media has been investigated. Reactions between isolated aryl‐, alkenyl‐, or alkynylgold(I) …

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